4-Phenyl-5-(trifluoromethyl)thiophen-3-amine
Description
Historical Context and Development
The development of this compound emerges from the broader historical evolution of thiophene chemistry, which began with the recognition of thiophene as a fundamental heterocyclic structure in the late nineteenth century. Thiophene itself derives its nomenclature from the Greek words "theion," meaning sulfur, and "phaino," meaning shining, reflecting the early observations of sulfur-containing compounds. The systematic investigation of thiophene derivatives gained significant momentum throughout the twentieth century as researchers recognized their potential as bioisosteric replacements for benzene rings in pharmaceutical compounds. The specific development of trifluoromethyl-substituted thiophene derivatives represents a more recent advancement, driven by the pharmaceutical industry's recognition that trifluoromethyl groups enhance drug-like properties including metabolic stability and membrane permeability.
Historical records indicate that thiophene compounds were initially discovered as components of petroleum and coal tar, but synthetic methodologies for producing substituted derivatives like this compound required sophisticated organic synthesis techniques that were not available until the latter half of the twentieth century. The emergence of palladium-catalyzed coupling reactions, particularly the Suzuki-Miyaura methodology, provided crucial synthetic pathways for constructing complex thiophene derivatives with precise substitution patterns. These synthetic advances enabled researchers to systematically explore the structure-activity relationships of thiophene compounds, leading to the identification of promising pharmaceutical candidates and the development of specialized synthetic targets like this compound.
The compound's development also reflects the growing appreciation for fluorine-containing organic molecules in medicinal chemistry. The incorporation of trifluoromethyl groups into heterocyclic frameworks became increasingly important as pharmaceutical researchers recognized their ability to modulate biological activity, enhance selectivity for specific molecular targets, and improve pharmacokinetic properties. This historical context establishes this compound as a representative example of modern synthetic organic chemistry's capability to design and produce sophisticated molecular architectures with tailored properties for specific applications.
Significance in Heterocyclic Chemistry
This compound occupies a position of considerable significance within heterocyclic chemistry due to its incorporation of multiple important structural motifs within a single molecular framework. The thiophene ring system itself represents one of the most important heterocycles in medicinal chemistry, possessing wide spectrum biological properties including anticancer, anti-inflammatory, antibacterial, antifungal, antitumor, antimalarial, antimicrobial, and antianxiety activities. The compound's structural architecture demonstrates the principles of rational drug design, where specific substituents are strategically positioned to optimize molecular properties and biological interactions.
The significance of this compound extends beyond its individual properties to encompass its role as a versatile pharmacophore in contemporary drug discovery efforts. Research has established that thiophene derivatives serve as important building blocks in many agrochemicals and pharmaceuticals, with the benzene ring of biologically active compounds often being replaced by thiophene without loss of activity. This bioisosteric relationship positions this compound as a potentially valuable scaffold for developing new therapeutic agents across multiple disease categories.
| Structural Feature | Chemical Significance | Biological Implications |
|---|---|---|
| Thiophene Ring | Aromatic heterocycle with sulfur heteroatom | Enhanced membrane permeability and receptor binding |
| Phenyl Substituent | Aromatic ring system at position 4 | Increased molecular stability and hydrophobic interactions |
| Trifluoromethyl Group | Electron-withdrawing fluorinated substituent | Enhanced metabolic stability and lipophilicity |
| Amino Group | Primary amine functionality at position 3 | Hydrogen bonding capability and basic character |
The compound's heterocyclic framework demonstrates the sophisticated understanding of structure-activity relationships that characterizes modern medicinal chemistry. The positioning of the amino group at the 3-position of the thiophene ring creates opportunities for hydrogen bonding interactions with biological targets, while the phenyl and trifluoromethyl substituents provide complementary hydrophobic and electronic effects that can be fine-tuned for specific applications. This combination of features exemplifies the multifaceted approach to molecular design that has become standard practice in contemporary pharmaceutical research.
Overview of Thiophene Derivatives in Scientific Research
Thiophene derivatives have emerged as one of the most extensively studied classes of heterocyclic compounds in contemporary scientific research, with applications spanning pharmaceutical development, materials science, and synthetic methodology development. Recent comprehensive reviews have highlighted that thiophene compounds possess remarkable pharmacological activities, making them indispensable anchors for medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules. The broad therapeutic potential of thiophene derivatives encompasses anti-inflammatory, antipsychotic, antiarrhythmic, antianxiety, antifungal, antioxidant, estrogen receptor modulating, antimicrobial, kinase inhibiting, and anticancer activities.
The pharmaceutical industry has recognized the value of thiophene-containing compounds through the development and approval of numerous therapeutic agents incorporating this heterocyclic framework. Analysis of United States Food and Drug Administration approved drugs reveals that 26 drugs bearing the thiophene ring system have been approved across numerous pharmacological categories. This impressive representation includes five drugs approved for treating inflammatory conditions, four approved for cardiovascular applications, four for neurological disorders, and additional approvals spanning anticancer, glaucoma, antimicrobial, and chronic obstructive pulmonary disease categories.
| Therapeutic Category | Number of Approved Drugs | Primary Targets |
|---|---|---|
| Anti-inflammatory | 5 | Cyclooxygenases, Lipoxygenases |
| Cardiovascular | 4 | Various cardiovascular targets |
| Neurological | 4 | Central nervous system receptors |
| Anticancer | 2 | Kinases, Apoptosis modulators |
| Glaucoma | 2 | Carbonic anhydrase |
| Antimicrobial | 2 | Bacterial cell wall synthesis |
| Chronic Obstructive Pulmonary Disease | 2 | Muscarinic receptors |
Scientific research on thiophene derivatives has been particularly focused on understanding their synthetic accessibility and structural diversity. Multiple synthetic methodologies have been developed for producing thiophene compounds, encompassing both traditional approaches like the Gewald reaction and contemporary methods including microwave-assisted synthesis and green synthesis protocols. These synthetic advances have enabled researchers to systematically explore the biological effects of diverse thiophene derivatives, with comprehensive studies investigating their anticancer, anti-inflammatory, antiprotozoal, antibacterial, antioxidant, and antiviral functions.
The research landscape for thiophene derivatives continues to expand rapidly, driven by both academic interest and industrial applications. Contemporary investigations have employed computational techniques including structural bioinformatics, high throughput virtual screening, molecular dynamics simulations, and machine learning approaches to accelerate the discovery and optimization of new thiophene-based therapeutic agents. These technological advances have enhanced the efficiency of drug discovery efforts while providing deeper insights into the molecular mechanisms underlying the biological activities of thiophene compounds like this compound.
The ongoing research efforts in thiophene chemistry reflect the recognition that these compounds represent privileged structures with exceptional potential for pharmaceutical applications. The combination of synthetic accessibility, structural diversity, and broad biological activity profiles positions thiophene derivatives as continuing focal points for scientific investigation across multiple disciplines. As research methodologies continue to advance and new synthetic techniques emerge, compounds like this compound are likely to play increasingly important roles in the development of next-generation therapeutic agents and materials with specialized properties.
Properties
IUPAC Name |
4-phenyl-5-(trifluoromethyl)thiophen-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NS/c12-11(13,14)10-9(8(15)6-16-10)7-4-2-1-3-5-7/h1-6H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIPYEXWOYDDDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=C2N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382347 | |
| Record name | 4-phenyl-5-(trifluoromethyl)thiophen-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256427-77-7 | |
| Record name | 4-phenyl-5-(trifluoromethyl)thiophen-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki–Miyaura Coupling
- This palladium-catalyzed cross-coupling is favored for its mild conditions and high selectivity.
- Typical catalysts include Pd(PPh3)4 or Pd(dppf)Cl2.
- Bases such as K2CO3 or NaOH in solvents like toluene, dioxane, or DMF are common.
- Reaction temperatures range from 80°C to reflux conditions.
- Yields reported are generally high (70–90%) with proper catalyst and ligand choice.
Trifluoromethylation
- Introduction of the trifluoromethyl group is critical for enhancing lipophilicity and metabolic stability.
- Electrophilic trifluoromethylation reagents (e.g., Togni’s reagent) enable selective substitution on aromatic rings.
- Reaction conditions require careful control of temperature and solvent to prevent side reactions.
- The trifluoromethyl group is typically introduced at the 5-position of the thiophene ring after phenyl substitution.
Amination Procedures
- Amination can be achieved by reduction of nitro-substituted intermediates using agents such as lithium aluminum hydride or catalytic hydrogenation.
- Alternatively, catalytic reductive amination of carboxylic acid precursors has been demonstrated in related aromatic amines, employing phenylsilane and zinc acetate catalysts under reflux conditions.
- The amino group at the 3-position is essential for the compound’s biological activity and chemical reactivity.
Analytical and Purification Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the substitution pattern on the thiophene ring and verify the presence of trifluoromethyl and amino groups.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- Chromatography (HPLC, Column): Employed for purification and isolation of the final compound.
- Recrystallization: Commonly used as a final purification step to obtain high-purity crystalline product.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions/Values | Comments |
|---|---|---|
| Catalyst | Pd(PPh3)4, Pd(dppf)Cl2 | For Suzuki coupling |
| Base | K2CO3, NaOH | Facilitates coupling |
| Solvent | Toluene, Dioxane, DMF | Depends on reaction step |
| Temperature | 80°C to reflux | Reaction dependent |
| Trifluoromethylation Reagent | Togni’s reagent or CF3 sources | Electrophilic or nucleophilic methods |
| Amination Method | Reduction (LiAlH4, catalytic hydrogenation) | Or catalytic reductive amination |
| Purification | Recrystallization, Chromatography | Ensures product purity |
| Typical Yield | 70–90% | High yield with optimized conditions |
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-5-(trifluoromethyl)thiophen-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
4-Phenyl-5-(trifluoromethyl)thiophen-3-amine has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-Phenyl-5-(trifluoromethyl)thiophen-3-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets. The phenyl and thiophene rings contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations
Functional Group Impact :
- The amine group (-NH₂) in the target compound provides nucleophilic reactivity, enabling coupling reactions (e.g., amide bond formation) . In contrast, SEW2871 replaces the amine with an oxadiazole ring, enhancing π-π stacking interactions with hydrophobic receptor pockets .
- Tetrazole in compound 2e () acts as a carboxylic acid bioisostere, improving metabolic stability and membrane permeability compared to the amine .
Electronic Effects: The -CF₃ group in all compounds enhances electron-withdrawing effects, stabilizing adjacent aromatic systems and reducing oxidative metabolism.
Biological Activity :
- SEW2871 demonstrates potent agonism at the S1P1 receptor (EC₅₀ = 1.2 nM), attributed to its oxadiazole moiety’s planar geometry . The target compound’s amine group may favor interactions with polar residues but lacks comparable receptor specificity.
- Dihydroisoxazol derivatives () with similar -CF₃ and phenyl groups exhibit pesticidal activity, highlighting the scaffold’s versatility across therapeutic and agrochemical domains .
Physicochemical and Pharmacokinetic Comparisons
Table 2: Predicted Physicochemical Properties
| Property | This compound | SEW2871 | 2e (Tetrazole derivative) |
|---|---|---|---|
| LogP (Lipophilicity) | ~3.1 (estimated) | 5.2 | 2.8 |
| Aqueous Solubility (mg/mL) | Low (<0.1) | <0.01 | Moderate (~0.5) |
| Metabolic Stability | Moderate (CYP450-mediated oxidation) | High | High (tetrazole resistance) |
- Lipophilicity : The higher LogP of SEW2871 (5.2 vs. 3.1) correlates with increased membrane permeability but may reduce aqueous solubility, necessitating formulation adjustments .
- Solubility : The tetrazole in 2e improves solubility (0.5 mg/mL) via ionization at physiological pH, whereas the amine group in the target compound limits this due to weaker basicity .
Biological Activity
4-Phenyl-5-(trifluoromethyl)thiophen-3-amine is a compound of interest due to its unique structural features, including a thiophene ring, a phenyl group, and a trifluoromethyl substituent. These characteristics suggest potential applications in medicinal chemistry and material science. This article reviews the biological activity of this compound, synthesizing findings from various research studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Where:
- Thiophene ring : A five-membered aromatic ring containing sulfur.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
- Amino group : Potential for hydrogen bonding and interaction with biological targets.
1. Anti-inflammatory Activity
Thiophene-based compounds have shown promising anti-inflammatory properties. For instance, several derivatives have been reported to inhibit enzymes like COX and LOX, which are crucial in inflammation pathways. A study indicated that certain thiophene derivatives exhibited IC50 values for 5-lipoxygenase (5-LOX) inhibition ranging from 6.0 µM to 29.2 µM .
2. Anticancer Potential
Compounds with similar structures have been explored for their anticancer properties. The mechanism often involves the inhibition of cell signaling pathways associated with tumor growth and metastasis. For example, the inhibition of Rho GTPases has been linked to disrupted cancer signaling.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound likely interacts with specific enzymes, altering their activity and influencing metabolic pathways.
- Cell Signaling Modulation : It may modulate key signaling cascades, affecting gene expression and cellular responses.
Case Studies and Research Findings
While direct studies on this compound are scarce, related research provides valuable insights:
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
Absorption and Distribution
The trifluoromethyl group enhances lipophilicity, potentially improving absorption rates in biological systems.
Metabolism
The metabolic pathways involved in the breakdown of this compound remain largely unexplored, warranting further investigation.
Toxicity
While related compounds have shown variable toxicity profiles, specific toxicity data for this compound is not yet available.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Phenyl-5-(trifluoromethyl)thiophen-3-amine?
- Methodological Answer : A common approach involves cyclization reactions using sulfur-containing precursors and triethylamine as a catalyst. For example, thiophene derivatives can be synthesized via nucleophilic substitution or cyclocondensation under controlled temperatures (60–80°C). Yields exceeding 90% have been reported using optimized stoichiometry and reaction times (e.g., 3 days in THF with Et₃N) . Post-synthesis, column chromatography or recrystallization is recommended for purification.
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- 1H NMR : Peaks for aromatic protons (δ 7.72–7.15 ppm) and NH groups (δ 10.4 ppm) .
- LC-MS : To confirm molecular weight (e.g., [M+H]+ at m/z = 312.1) .
- Elemental Analysis : To validate empirical formulas (e.g., C₁₂H₈F₃N₅S) with <0.5% deviation .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- Waste Disposal : Collect chemical waste in sealed containers and transfer to certified disposal facilities .
Advanced Research Questions
Q. How does this compound interact with S1P1 receptors?
- Methodological Answer : Structural analogs like SEW2871 (a related thiophene-oxadiazole derivative) act as potent S1P1 agonists (EC₅₀ = 13 nM). Receptor specificity can be assessed via GTPγS binding assays or MAPK pathway activation studies. Note that trifluoromethyl groups enhance binding affinity by stabilizing hydrophobic interactions with receptor pockets .
Q. What methods resolve structural discrepancies in X-ray crystallography for this compound?
- Methodological Answer : Use SHELX programs (e.g., SHELXL for refinement) to address twinning or high thermal motion in crystals. High-resolution data (≤1.0 Å) combined with iterative least-squares refinement improve accuracy. For ambiguous electron density, consider alternative conformers or solvent masking .
Q. How can low yields in large-scale synthesis be addressed?
- Methodological Answer : Optimize reaction parameters:
- Catalyst Screening : Test alternatives to Et₃N (e.g., DBU) for improved kinetics.
- Solvent Effects : Switch from THF to DMF for better solubility of intermediates.
- Microwave-Assisted Synthesis : Reduces reaction time from days to hours while maintaining yield .
Q. How do trifluoromethyl groups influence the compound’s metabolic stability?
- Methodological Answer : The CF₃ group reduces oxidative metabolism via cytochrome P450 enzymes. Assess stability using:
- In Vitro Microsomal Assays : Monitor parent compound depletion over time.
- LC-MS Metabolite Profiling : Identify hydroxylation or defluorination byproducts .
Key Notes
- Avoided Sources : Commercial platforms (e.g., ) excluded per guidelines.
- Advanced Techniques : Emphasized structure-activity relationship (SAR) studies and crystallographic refinement.
- Safety Protocols : Aligned with OSHA and GHS standards for laboratory chemicals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
